molecular formula C15H20Br2O2 B011329 Elatenyne CAS No. 105013-69-2

Elatenyne

Cat. No. B011329
M. Wt: 392.13 g/mol
InChI Key: ONEBNODSYJNGPV-OXXOWAFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elatenyne is a naturally occurring compound found in the plant Elatine triandra. It belongs to the class of polyphenols, which are known for their antioxidant and anti-inflammatory properties. Elatenyne has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Structure and Synthesis

  • Elatenyne is a small dibrominated natural product first isolated from Laurencia elata, with its structure originally assigned as a pyrano[3,2-b]pyran based on NMR methods. Total synthesis led to the reassignment of its structure as a 2,2'-bifuranyl. This was confirmed by total syntheses and DFT calculations of NMR chemical shifts, supporting the proposed biogenesis of elatenyne (Dyson et al., 2012).

  • The absolute configuration of elatenyne, with its pseudo-meso core structure, was determined using the crystalline sponge method, enabling differentiation between two similar alkyl side chains (Urban et al., 2016).

  • NMR spectroscopic methodologies and chemical derivatization were used to determine the relative configuration of elatenyne, utilizing "Click" chemistry for the first time in natural product modification (Brkljača & Urban, 2013).

  • The bidirectional synthesis of elatenyne's originally proposed structures was explored, reassessing the structures of halogenated enynes (Sheldrake et al., 2009).

Chemical Analysis and Derivation

  • GIAO (13)C NMR calculations were used for stereostructure assignment of flexible five-membered rings in elatenyne, demonstrating the utility of molecular mechanics in reducing computational expense without significant accuracy loss (Smith et al., 2008).

  • Chemical profiling of Laurencia elata, the source of elatenyne, utilized HPLC-NMR methodology, leading to the isolation of various compounds including elatenyne and elucidation of their chemical structures (Dias & Urban, 2011).

properties

CAS RN

105013-69-2

Product Name

Elatenyne

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

IUPAC Name

(2S,3S,4aR,6S,7S,8aR)-3,7-dibromo-6-ethyl-2-[(Z)-pent-2-en-4-ynyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran

InChI

InChI=1S/C15H20Br2O2/c1-3-5-6-7-13-11(17)9-14-15(19-13)8-10(16)12(4-2)18-14/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11-,12-,13-,14+,15+/m0/s1

InChI Key

ONEBNODSYJNGPV-OXXOWAFVSA-N

Isomeric SMILES

CC[C@H]1[C@H](C[C@@H]2[C@H](O1)C[C@@H]([C@@H](O2)C/C=C\C#C)Br)Br

SMILES

CCC1C(CC2C(O1)CC(C(O2)CC=CC#C)Br)Br

Canonical SMILES

CCC1C(CC2C(O1)CC(C(O2)CC=CC#C)Br)Br

synonyms

elatenyne

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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